

# Application Notes and Protocols for SH379 Treatment in Leydig Cell Lines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SH379

Cat. No.: B12416001

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SH379** is a synthetic derivative of 2-methylpyrimidine-fused tricyclic diterpene, identified as a potent, orally active agent for addressing late-onset hypogonadism.<sup>[1]</sup> In Leydig cell lines, **SH379** has been shown to significantly enhance testosterone biosynthesis. Its mechanism of action involves the upregulation of key steroidogenic enzymes and the stimulation of autophagy through the modulation of the AMPK/mTOR signaling pathway.<sup>[1]</sup> These application notes provide detailed protocols for the treatment of Leydig cell lines with **SH379** and for the subsequent analysis of its effects on testosterone production, protein expression, and relevant signaling pathways.

## Data Presentation

The following tables summarize representative quantitative data on the effects of **SH379** treatment on TM3 Leydig cells. This data is illustrative and based on the reported effects of **SH379**. Actual results may vary depending on experimental conditions.

Table 1: Dose-Dependent Effect of **SH379** on Testosterone Production in TM3 Leydig Cells

| SH379 Concentration (μM) | Testosterone Concentration (ng/mL) | Fold Change vs. Control |
|--------------------------|------------------------------------|-------------------------|
| 0 (Control)              | 15.2 ± 1.8                         | 1.0                     |
| 0.1                      | 22.8 ± 2.5                         | 1.5                     |
| 1                        | 41.0 ± 4.2                         | 2.7                     |
| 10                       | 68.4 ± 6.5                         | 4.5                     |
| 25                       | 73.5 ± 7.1                         | 4.8                     |

Table 2: Effect of **SH379** on the Expression of Key Steroidogenic Proteins in TM3 Leydig Cells

| Treatment (10 μM SH379) | StAR Protein Expression (Relative Densitometry Units) | 3β-HSD Protein Expression (Relative Densitometry Units) |
|-------------------------|-------------------------------------------------------|---------------------------------------------------------|
| Control                 | 1.00 ± 0.12                                           | 1.00 ± 0.15                                             |
| SH379 (24h)             | 2.85 ± 0.25                                           | 2.40 ± 0.21                                             |

Table 3: Effect of **SH379** on AMPK and mTOR Signaling in TM3 Leydig Cells

| Treatment (10 μM SH379) | p-AMPKα (Thr172) / Total AMPKα Ratio | p-mTOR (Ser2448) / Total mTOR Ratio |
|-------------------------|--------------------------------------|-------------------------------------|
| Control                 | 1.00 ± 0.10                          | 1.00 ± 0.11                         |
| SH379 (6h)              | 2.50 ± 0.22                          | 0.45 ± 0.05                         |

## Experimental Protocols

### TM3 Leydig Cell Culture and SH379 Treatment

This protocol describes the maintenance of the TM3 mouse Leydig cell line and the procedure for treatment with **SH379**.

Materials:

- TM3 mouse Leydig cell line (ATCC® CRL-1714™)
- DMEM/F-12 medium
- Horse Serum (HS)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100x)
- **SH379** (stock solution in DMSO)
- 6-well and 96-well cell culture plates
- Sterile PBS

**Protocol:**

- Cell Culture: Culture TM3 cells in DMEM/F-12 medium supplemented with 5% horse serum and 2.5% fetal bovine serum, and 1x Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Subculturing: When cells reach 80-90% confluence, wash with sterile PBS, detach using a suitable cell detachment solution (e.g., Trypsin-EDTA), and re-plate at a 1:4 to 1:6 ratio.
- Seeding for Experiments: For experiments, seed TM3 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability and testosterone assays) and allow them to adhere and grow for 24 hours.
- **SH379** Treatment:
  - Prepare working solutions of **SH379** in serum-free DMEM/F-12 from a concentrated stock solution in DMSO.
  - Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced toxicity.

- Remove the growth medium from the cells and replace it with the medium containing the desired concentrations of **SH379** or vehicle control (DMSO).
- Incubate the cells for the desired period (e.g., 24-48 hours for testosterone production and protein expression).

## Testosterone Measurement by ELISA

This protocol outlines the quantification of testosterone in the cell culture supernatant using a competitive ELISA kit.

### Materials:

- Testosterone ELISA Kit
- Conditioned cell culture medium from **SH379**-treated and control cells
- Microplate reader

### Protocol:

- Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
- Sample Preparation: Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells and debris.
- ELISA Procedure:
  - Perform the ELISA according to the manufacturer's instructions.
  - Briefly, add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
  - Add the HRP-conjugated testosterone and incubate.
  - Wash the plate to remove unbound reagents.
  - Add the substrate solution and incubate to allow for color development.

- Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
- Data Analysis: Calculate the testosterone concentration in the samples by comparing their absorbance to the standard curve.

## Western Blotting for StAR, 3 $\beta$ -HSD, p-AMPK $\alpha$ , and p-mTOR

This protocol describes the detection and quantification of key proteins involved in steroidogenesis and the AMPK/mTOR pathway.

### Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-StAR, anti-3 $\beta$ -HSD, anti-phospho-AMPK $\alpha$  (Thr172), anti-AMPK $\alpha$ , anti-phospho-mTOR (Ser2448), anti-mTOR, and anti- $\beta$ -actin (loading control).
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

### Protocol:

- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Apply the chemiluminescent substrate to the membrane.
  - Capture the signal using an imaging system.
  - Quantify the band intensities using densitometry software and normalize to the loading control ( $\beta$ -actin).

## Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **SH379** in Leydig cells.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **SH379** treatment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mTOR Regulates Mineralocorticoid Receptor Transcriptional Activity by ULK1-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for SH379 Treatment in Leydig Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12416001#sh379-treatment-in-leydig-cell-lines>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)